
Butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, polymer with butyl 2-methyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate and 1,2-propanediol mono(2-methyl-2-propenoate) is a complex polymer that finds applications in various industries due to its unique properties. This compound is a copolymer, meaning it is composed of multiple monomer units, each contributing distinct characteristics to the final polymer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of its monomer components: 2-propenoic acid, 2-methyl-, butyl 2-methyl-2-propenoate, ethenylbenzene, 2-ethylhexyl 2-propenoate, and 1,2-propanediol mono(2-methyl-2-propenoate). The polymerization process typically employs free radical initiators such as azo compounds or peroxides . The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the polymerization is carried out in large reactors where the monomers are mixed with the initiators and other additives. The reaction mixture is maintained at a specific temperature and pressure to ensure complete polymerization. The resulting polymer is then purified and processed into various forms, such as films, coatings, or molded products .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carbonyl and carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce carbonyl groups to alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl and carboxyl groups.
Reduction: Formation of alcohol groups.
Substitution: Introduction of new functional groups onto the polymer chain.
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research and
Eigenschaften
CAS-Nummer |
68541-58-2 |
|---|---|
Molekularformel |
C38H60O9 |
Molekulargewicht |
660.9 g/mol |
IUPAC-Name |
butyl 2-methylprop-2-enoate;2-ethylhexyl prop-2-enoate;2-hydroxypropyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C11H20O2.C8H14O2.C8H8.C7H12O3.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4-5-6-10-8(9)7(2)3;1-2-8-6-4-3-5-7-8;1-5(2)7(9)10-4-6(3)8;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;2,4-6H2,1,3H3;2-7H,1H2;6,8H,1,4H2,2-3H3;1H2,2H3,(H,5,6) |
InChI-Schlüssel |
NBKNMFHWVAXQOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C(=C)C.CC(COC(=O)C(=C)C)O.CC(=C)C(=O)O.C=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


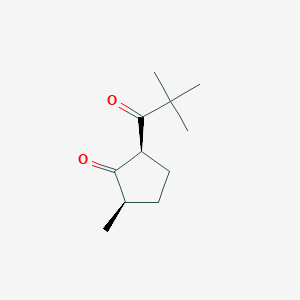
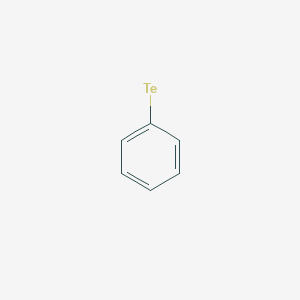

![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
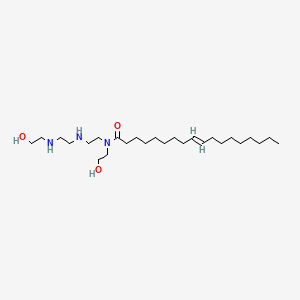
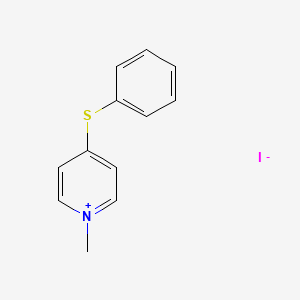
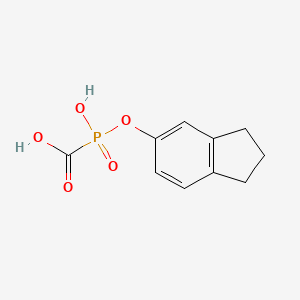
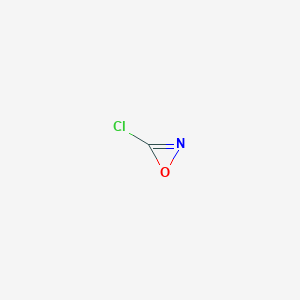

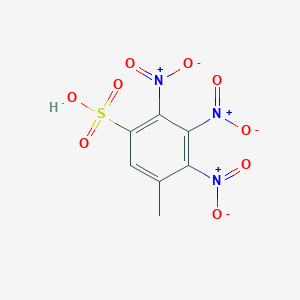
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
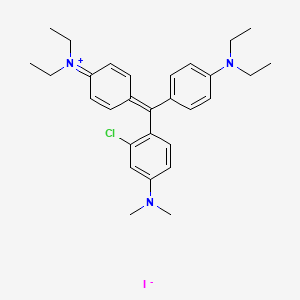

![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
